molecular formula C7H11Cl2N3 B6182603 3-(2-chloroethyl)-5-cyclopropyl-4H-1,2,4-triazole hydrochloride CAS No. 2613386-19-7

3-(2-chloroethyl)-5-cyclopropyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B6182603
CAS No.: 2613386-19-7
M. Wt: 208.1
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Description

3-(2-chloroethyl)-5-cyclopropyl-4H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2-chloroethyl group and a cyclopropyl group attached to the triazole ring, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-5-cyclopropyl-4H-1,2,4-triazole hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the 2-Chloroethyl Group: This step involves the alkylation of the triazole ring with 2-chloroethyl chloride under basic conditions.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a substitution reaction using cyclopropyl halides.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-5-cyclopropyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions.

    Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the triazole ring.

Scientific Research Applications

3-(2-chloroethyl)-5-cyclopropyl-4H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-5-cyclopropyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit DNA synthesis by alkylating guanine bases, thereby disrupting cellular replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloroethyl)-5-phenyl-4H-1,2,4-triazole hydrochloride
  • 3-(2-chloroethyl)-5-methyl-4H-1,2,4-triazole hydrochloride
  • 3-(2-chloroethyl)-5-ethyl-4H-1,2,4-triazole hydrochloride

Uniqueness

3-(2-chloroethyl)-5-cyclopropyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.

Properties

CAS No.

2613386-19-7

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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